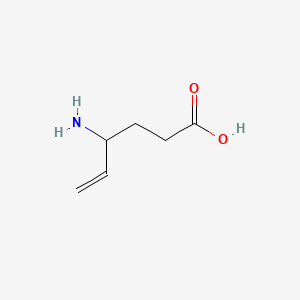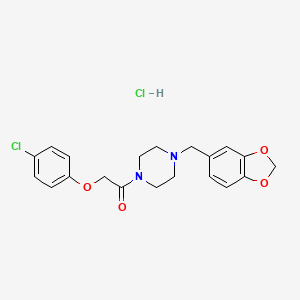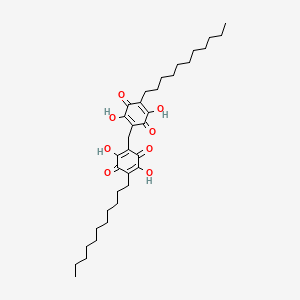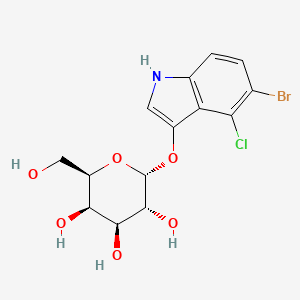
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, also known as X-alpha-Gal, is an indolyl carbohydrate that is the alpha-D-galactoside of indoxyl . The indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively . It is an organobromine compound, an organochlorine compound, an indolyl carbohydrate, a D-aldohexose derivative, and an alpha-D-galactoside .
Aplicaciones Científicas De Investigación
Molecular Biology and Genetics Research
X-alpha-Gal is extensively used in molecular biology and genetics for gene expression studies. It serves as a chromogenic substrate for α-galactosidase, an enzyme that, upon cleavage of X-alpha-Gal, releases a blue pigment. This pigment serves as a marker of α-galactosidase activity, which is crucial in gene expression analysis .
Microbiology
In microbiology, X-alpha-Gal aids in the identification of specific strains of yeast, such as S. cerevisiae and S. bayanus hybrids. The blue pigment produced upon enzymatic cleavage is used as an indicator for the presence of these yeast strains .
Yeast Two-Hybrid Studies
X-alpha-Gal is used in yeast two-hybrid studies to detect GAL4-based interactions directly on agar. The assay detects the activation of the yeast MEL1 gene, a GAL4-regulated gene used in yeast two-hybrid screening. Positive yeast clones expressing α-galactosidase turn blue on media containing X-alpha-Gal .
Mecanismo De Acción
Target of Action
The primary target of X-alpha-Gal is the enzyme α-galactosidase (EC 3.2.1.22) . This enzyme is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues in α-D-galactosides .
Mode of Action
X-alpha-Gal acts as a substrate for α-galactosidase. The enzyme cleaves the glycosidic bond in X-alpha-Gal, releasing a molecule of galactose and leaving behind an indoxyl molecule . This indoxyl molecule can then dimerize and oxidize to form an intensely blue compound . This color change provides a visual indication of the presence and activity of α-galactosidase .
Biochemical Pathways
The action of X-alpha-Gal is part of the broader metabolic pathway involving the breakdown of galactosides. α-galactosidase, the enzyme that acts on X-alpha-Gal, plays a crucial role in many catabolic processes, including the cleavage of glycoproteins, glycolipids, and polysaccharides .
Result of Action
The cleavage of X-alpha-Gal by α-galactosidase results in the formation of a blue compound. This provides a visual indicator of the presence and activity of α-galactosidase. In research settings, this can be used to screen for colonies with high α-galactosidase activity .
Action Environment
The action of X-alpha-Gal is influenced by the presence of α-galactosidase, which can vary depending on the organism and its environment. For example, certain strains of yeast express α-galactosidase and can therefore metabolize X-alpha-Gal . Additionally, the pH, temperature, and other environmental factors can influence the activity of α-galactosidase and thus the action of X-alpha-Gal.
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-YGEXGZRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?
A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]
Q2: How does X-alpha-Gal work as an indicator in Y2H systems?
A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]
Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?
A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].
Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?
A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []
Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?
A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
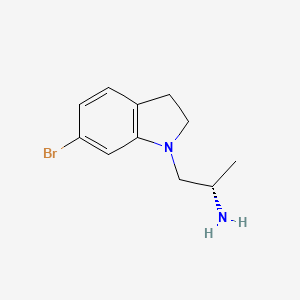
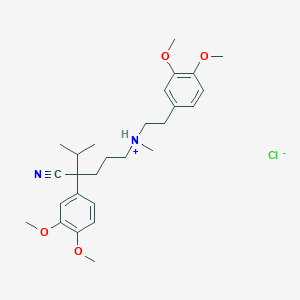
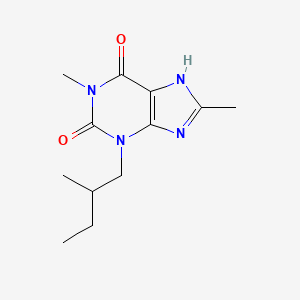
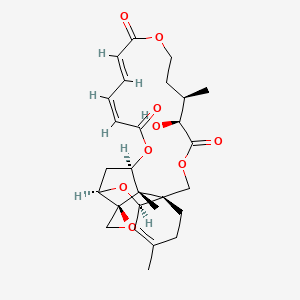


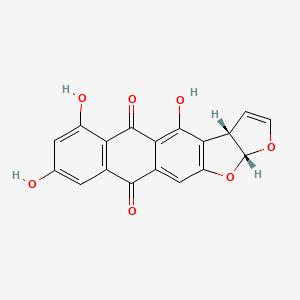
![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

